molecular formula C13H12FNO3 B11862874 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid

2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid

Cat. No.: B11862874
M. Wt: 249.24 g/mol
InChI Key: KPOQJIXASRTCTA-UHFFFAOYSA-N
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Description

2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid is a synthetic organic compound with the molecular formula C13H12FNO3 and a molecular weight of 249.24 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

The synthesis of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid involves several steps, typically starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors followed by functionalization to introduce the fluoro and dimethyl groups. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

2-(5-fluoro-2,8-dimethylquinolin-4-yl)oxyacetic acid

InChI

InChI=1S/C13H12FNO3/c1-7-3-4-9(14)12-10(18-6-11(16)17)5-8(2)15-13(7)12/h3-5H,6H2,1-2H3,(H,16,17)

InChI Key

KPOQJIXASRTCTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=CC(=N2)C)OCC(=O)O

Origin of Product

United States

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